molecular formula C20H31NO6 B4000070 N-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid

N-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid

Cat. No.: B4000070
M. Wt: 381.5 g/mol
InChI Key: PBBNGFYQHBHODN-UHFFFAOYSA-N
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Description

N-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid is a complex organic compound that combines the properties of an amine and an oxalic acid derivative

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Cell Signaling: May play a role in modulating cell signaling pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent.

    Diagnostics: Used in the development of diagnostic assays.

Industry

    Polymer Production: Utilized in the synthesis of specialty polymers.

    Material Science: Applied in the development of advanced materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine typically involves multiple steps:

    Preparation of 4-tert-butyl-2-methylphenol: This can be synthesized through the alkylation of 2-methylphenol with tert-butyl chloride in the presence of a Lewis acid catalyst.

    Formation of 4-tert-butyl-2-methylphenoxyethanol: This involves the reaction of 4-tert-butyl-2-methylphenol with ethylene oxide under basic conditions.

    Synthesis of N-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine: This step involves the reaction of 4-tert-butyl-2-methylphenoxyethanol with 2-bromoethylamine followed by the addition of propenyl group using a suitable alkylating agent.

    Formation of the oxalic acid salt: The final step involves the reaction of the amine with oxalic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and amine groups.

    Reduction: Reduction reactions can target the oxalic acid moiety, converting it to its corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and ether linkages.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of quinones and nitroso derivatives.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of various substituted amines and ethers.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins.

    Pathways Involved: Modulates biochemical pathways such as oxidative stress response and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(4-tert-butylphenoxy)ethoxy]ethyl]amine
  • N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine

Uniqueness

  • Structural Features : The presence of both tert-butyl and propenyl groups provides unique steric and electronic properties.
  • Reactivity : Enhanced reactivity due to the combination of phenolic, amine, and oxalic acid functionalities.

This detailed article provides a comprehensive overview of N-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2.C2H2O4/c1-6-9-19-10-11-20-12-13-21-17-8-7-16(14-15(17)2)18(3,4)5;3-1(4)2(5)6/h6-8,14,19H,1,9-13H2,2-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBNGFYQHBHODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCCOCCNCC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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